Superior Analgesic Efficacy and Safety vs. ORG25543 in a Mouse Neuropathic Pain Model
In a direct head-to-head comparison, Oleoyl-D-lysine sodium demonstrated superior analgesic efficacy and a drastically improved safety profile compared to the prototypical GlyT2 inhibitor ORG25543. Oleoyl-D-lysine achieved near-complete antiallodynia at 30 mg/kg with no side effects, whereas ORG25543 failed to achieve 50% efficacy even at a lethal/near-lethal dose of 50 mg/kg, which induced severe convulsions and maximal side effects [1].
| Evidence Dimension | Analgesic Efficacy (Reduction in Allodynia) |
|---|---|
| Target Compound Data | Near-complete reversal of allodynia at 30 mg/kg (i.p.) |
| Comparator Or Baseline | ORG25543: < 50% reduction in allodynia at 50 mg/kg (i.p.) |
| Quantified Difference | Oleoyl-D-lysine achieves superior efficacy (near-complete) at a 40% lower dose, while ORG25543 is ineffective at a lethal dose. |
| Conditions | Mouse chronic constriction injury (CCI) model of neuropathic pain. |
Why This Matters
This data provides direct, quantitative evidence for selecting Oleoyl-D-lysine sodium over ORG25543 for studies where robust analgesia without confounding toxicity is essential.
- [1] Wilson, B. S., Peiser-Oliver, J., Gillis, A., Evans, S., Alamein, C., Mostyn, S. N., ... & Mohammadi, S. A. (2021). Peripheral administration of selective GlyT2 inhibitor, oleoyl-D-lysine, is analgesic in neuropathic but not acute or inflammatory pain models in mice. The Journal of Pain, 22(9), 1087-1102. View Source
